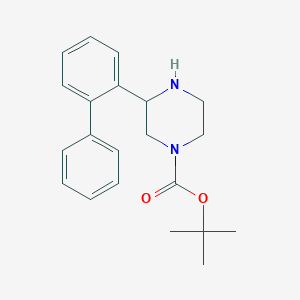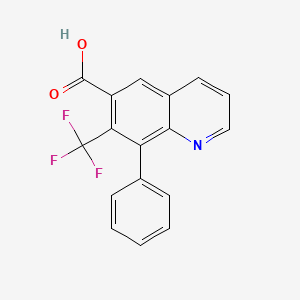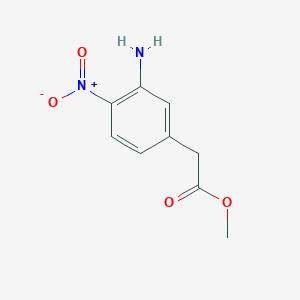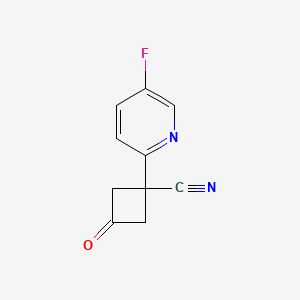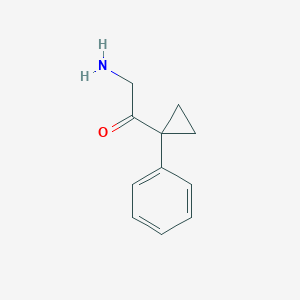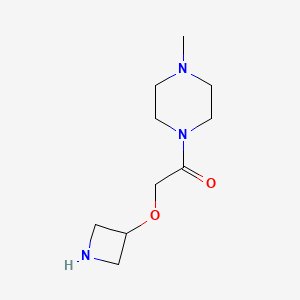
2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure, combining an azetidine ring, a piperazine ring, and an ethanone moiety. Its distinct chemical architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For example, 3-chloro-1-propanol can be treated with a base such as sodium hydride to form the azetidine ring.
Attachment of Ethanone Moiety: The ethanone moiety can be introduced through a nucleophilic substitution reaction. The azetidine ring can be reacted with an appropriate ethanone derivative, such as 2-bromoacetone, under basic conditions to form the desired product.
Introduction of Piperazine Ring: The final step involves the introduction of the piperazine ring. This can be achieved by reacting the intermediate product with 4-methylpiperazine under suitable conditions, such as refluxing in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Pharmacology: Research focuses on its interactions with biological targets, including receptors and enzymes, to understand its therapeutic potential.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure with a propanone moiety instead of ethanone.
2-(Azetidin-3-yloxy)-1-(4-ethylpiperazin-1-yl)ethan-1-one: Similar structure with an ethyl group on the piperazine ring.
2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)butan-1-one: Similar structure with a butanone moiety instead of ethanone.
Uniqueness
2-(Azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
属性
分子式 |
C10H19N3O2 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC 名称 |
2-(azetidin-3-yloxy)-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C10H19N3O2/c1-12-2-4-13(5-3-12)10(14)8-15-9-6-11-7-9/h9,11H,2-8H2,1H3 |
InChI 键 |
RGZXGVDJUQSLBU-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)COC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)



